N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide
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Description
The compound "N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide" is a complex molecule that appears to be related to a class of compounds that include pyridinecarboxamides and dihydropyridines. These compounds are of interest due to their potential pharmacological properties and their structural complexity which allows for a variety of chemical reactions and interactions.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through a multi-step process starting from commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid, involving nucleophilic substitution reactions and ester hydrolysis, with a total yield of 48.8% . Although the target compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(chlorophenyl)pyridinecarboxamides, has been studied, revealing a variety of intermolecular and intramolecular interactions, including hydrogen bonding and halogen interactions . These interactions can influence the molecular planarity and the overall stability of the crystal structures. The interaction environments of these compounds have been probed using Hirshfeld surface analysis and contact enrichment studies .
Chemical Reactions Analysis
The related compound N-alkenyl pyridinecarboxamides has been shown to undergo a dearomatizing cyclization when treated with acylating or sulfonylating agents, leading to the formation of spirocyclic dihydropyridines . This reaction involves an initial acylation of the pyridine followed by intramolecular trapping of the resulting pyridinium cation. The resulting spirocyclic dihydropyridines can be further elaborated into more complex heterocycles .
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as melting temperatures, have been correlated with lattice energy and molecular symmetry according to Carnelley’s rule. The melting points of these compounds can be predicted from a linear regression of these two variables . Additionally, the relationships between melting temperatures and various energy components, including the electrostatic component and the strongest hydrogen bond, have been analyzed .
Scientific Research Applications
Synthesis Methodologies
The compound has been involved in studies related to novel synthetic methods and chemical structures. For instance, a rapid and high-yield synthetic method was developed for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a related compound, showcasing the versatility of cyclopropane and pyrrolidine derivatives in chemical synthesis. This method, starting from commercially available precursors, demonstrates the compound's role in facilitating the development of nucleophilic substitution reactions and ester hydrolysis, contributing to the broader field of organic synthesis (Zhou et al., 2021).
Biological Activity Predictions
Research has also ventured into predicting the biological activities of compounds containing pyrrolidine and dihydropyridine motifs. For example, the synthesis and biological evaluation of Schiff's bases and 2-azetidinones derived from isonocotinyl hydrazone highlighted potential antidepressant and nootropic agents, indicating the compound's structural analogs might possess central nervous system (CNS) activities. Such studies suggest a promising avenue for the development of novel therapeutic agents (Thomas et al., 2016).
Structural and Interaction Studies
The compound and its derivatives have been subjects of structural analysis and interaction studies, providing insights into molecular configurations and potential biological interactions. For example, the molecular structure of N-benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide, which shares similar structural features with pyrrolidine derivatives, was determined to possess a type III β-turn conformation. This finding underscores the significance of the pyrrolidine ring in stabilizing specific molecular conformations, which could be crucial for understanding the interaction mechanisms of related compounds with biological targets (Prasad et al., 1979).
Antimicrobial and Anticancer Potential
Investigations into the antimicrobial and anticancer potential of compounds structurally related to "N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide" have been conducted. Studies on 2-chloro-3-hetarylquinolines, which share a similar heterocyclic core, revealed significant antibacterial activity against resistant strains such as MRSA and VRE, as well as anticancer activities against various tumor cell lines. This suggests that modifications of the core structure of the compound could lead to potent antibacterial and anticancer agents (Bondock & Gieman, 2015).
properties
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-17-9-11(14(20)18-6-2-3-7-18)8-12(15(17)21)16-13(19)10-4-5-10/h8-10H,2-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCMGULLJYDATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2CC2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide |
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